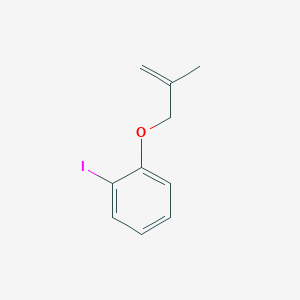

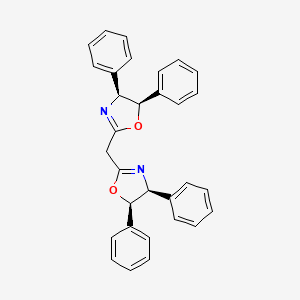

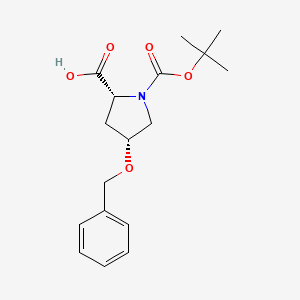

![molecular formula C22H14O8 B3323002 [1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid CAS No. 1580004-08-5](/img/structure/B3323002.png)

[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid

Vue d'ensemble

Description

“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” (also known as H4TPTC) is a type of terphenyl compound. Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls, which consist of a central benzene ring substituted with two phenyl groups . This compound contains up to 2 equivalents of DMF .

Synthesis Analysis

The synthesis of “[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” and similar substrates has been reported in the literature . It has been used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) .Applications De Recherche Scientifique

Luminescent Materials

“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” has been used in the development of luminescent materials . These materials are capable of emitting light in response to various stimuli, such as heat, light, and pH . The luminescent properties of these materials make them suitable for applications in information storage, anti-counterfeit measures, and optoelectronic devices .

Room Temperature Phosphorescence Materials

This compound has been used in the creation of room temperature phosphorescence materials . These materials exhibit ultralong room temperature phosphorescence with a lifetime of 2.43s and a phosphorescence quantum yield of 7.51% . The phosphorescence property of this material is sensitive to water and heat stimuli .

Color Tuning

The compound has been used in the development of materials with tunable afterglow color . By introducing different fluorescent dyes to the system, the color of the afterglow can be adjusted from blue to green to orange through triplet-to-singlet Förster-resonance energy transfer .

Anti-counterfeit Applications

The water/heat-sensitive, multicolor, and completely aqueous processable feature of these materials make them suitable for anti-counterfeit applications . They can be used in multifunctional ink for anti-counterfeit, screen printing, and fingerprint record .

Cross-Coupling Reactions

“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” has been used in Suzuki cross-coupling reactions . This protocol provides a practical route to a variety of terphenyls and triphenylenes .

Synthesis of Metal Organic Frameworks (MOFs)

The compound is used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) . MOFs have potential applications in gas storage, separation, and catalysis .

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZLDIYRUFBGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

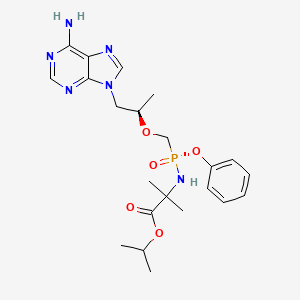

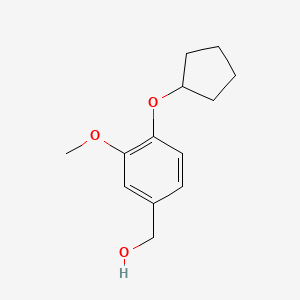

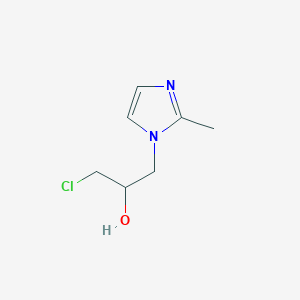

![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3322929.png)

![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)